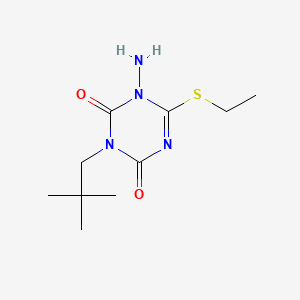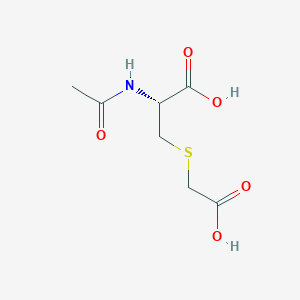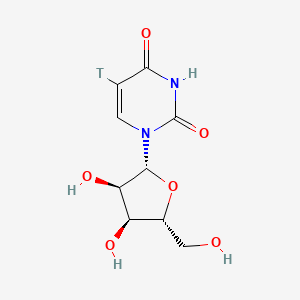
4-Nitro-1H-indol-6-ol
Overview
Description
“4-Nitro-1H-indol-6-ol” is a derivative of indole . Indole derivatives are known to possess a wide spectrum of biological activities. For example, the indole moiety is present in the amino acid tryptophan, the plant growth hormone indole-3-acetic acid, and 3-(2-aminoethyl)-1H-indol-5-ol (serotonin), which is one of the key neurotransmitters .
Synthesis Analysis
A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described. The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .
Scientific Research Applications
Synthesis of Phosphonic Acid Derivatives
4-Nitro-1H-indol-6-ol can be used in the synthesis of phosphonic acid derivatives . A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The proper choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .
Biological Activities
Indole derivatives possess a wide spectrum of biological activities . For example, the indole moiety is present in the amino acid tryptophan, plant growth hormone indole-3-acetic acid, and serotonin, which is one of the key neurotransmitters . Indole unit is also incorporated in many natural compounds, such as alkaloids, fungal metabolites, and marine products .
AntiHIV Agents
Several 3-, 4-, and 5-phosphonylated indoles have been demonstrated as effective antiHIV agents . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new antiHIV drugs .
Protein Kinase Inhibitors
Phosphonylated indoles have been shown to be effective protein kinase inhibitors . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new protein kinase inhibitors .
Modulators of Na+/H+ Exchange Transport System
Phosphonylated indoles have been shown to be effective modulators of the Na+/H+ exchange transport system . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new modulators of the Na+/H+ exchange transport system .
Flavor and Fragrance Applications
Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in these applications .
Production of Natural Colourants
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the production of natural colourants .
Therapeutic Potential
Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . This suggests that 4-Nitro-1H-indol-6-ol could potentially be used in the development of new therapeutics .
Future Directions
Indole derivatives, including “4-Nitro-1H-indol-6-ol”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Therefore, the development of alternative synthetic routes to such disubstituted indoles remains a challenging task .
Mechanism of Action
Target of Action
4-Nitro-1H-indol-6-ol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic potential .
properties
IUPAC Name |
4-nitro-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-7-6(1-2-9-7)8(4-5)10(12)13/h1-4,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJYGLOGKCYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646343 | |
| Record name | 4-Nitro-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-indol-6-ol | |
CAS RN |
885520-63-8 | |
| Record name | 4-Nitro-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[cyclobutane-1,3'-indoline]](/img/structure/B1614258.png)

![1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B1614263.png)
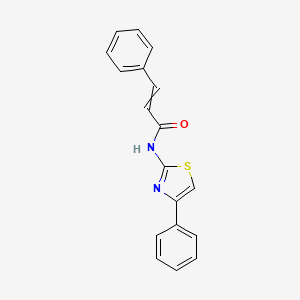

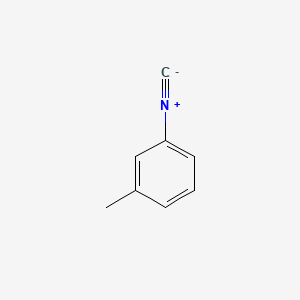
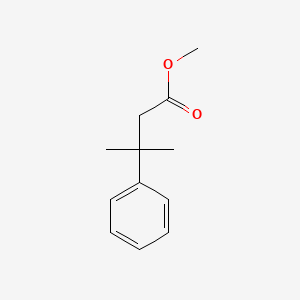
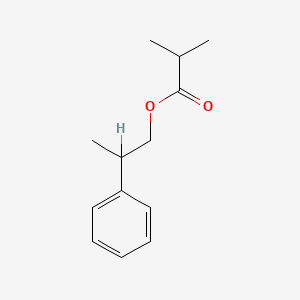
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614274.png)
